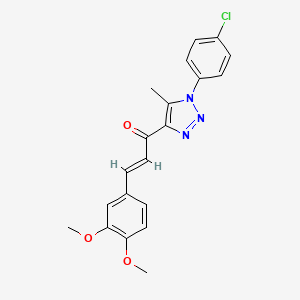
Anticancer agent 56
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It shows significant anticancer activity against multiple cancer cell lines, with an IC50 value of less than 3 μM . This compound has garnered attention due to its potential in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 56 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Formation of the core structure: This step typically involves the use of starting materials that undergo cyclization or condensation reactions to form the core structure of the compound.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer properties. This may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing purification processes suitable for industrial-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 56 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 56 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of anticancer agents.
Biology: It is used in cell culture studies to investigate its effects on cancer cell proliferation, apoptosis, and other cellular processes.
Medicine: It is being explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
Wirkmechanismus
The mechanism of action of Anticancer agent 56 involves multiple pathways and molecular targets. It exerts its effects by:
Inhibiting cell proliferation: It interferes with the cell cycle, preventing cancer cells from dividing and proliferating.
Inducing apoptosis: It triggers programmed cell death in cancer cells through the activation of apoptotic pathways.
Targeting specific proteins: It binds to and inhibits the activity of specific proteins involved in cancer progression, such as kinases and transcription factors.
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 56 can be compared with other similar compounds, such as:
Doxorubicin: A widely used anticancer drug with a similar mechanism of action but different chemical structure.
Paclitaxel: Another anticancer drug that targets microtubules and inhibits cell division.
Cisplatin: A platinum-based anticancer drug that forms DNA crosslinks and induces apoptosis.
This compound is unique in its specific molecular targets and pathways, as well as its favorable drug-like properties and low IC50 value .
Eigenschaften
Molekularformel |
C20H18ClN3O3 |
|---|---|
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
(E)-1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H18ClN3O3/c1-13-20(22-23-24(13)16-8-6-15(21)7-9-16)17(25)10-4-14-5-11-18(26-2)19(12-14)27-3/h4-12H,1-3H3/b10-4+ |
InChI-Schlüssel |
YOJHPSLHBFFDDL-ONNFQVAWSA-N |
Isomerische SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















